An In-depth Technical Guide to the Chemical Properties of Antazoline Hydrochloride (CAS 91-75-8)
An In-depth Technical Guide to the Chemical Properties of Antazoline Hydrochloride (CAS 91-75-8)
Introduction: A Multifaceted Imidazoline Derivative
Antazoline hydrochloride (CAS 91-75-8) is a first-generation antihistamine belonging to the imidazoline class of compounds.[1] While primarily recognized for its histamine H1 receptor antagonist properties, its utility extends to relieving nasal congestion and, often in combination with vasoconstrictors like naphazoline, managing the symptoms of allergic conjunctivitis.[2][3] Beyond its antihistaminic effects, antazoline exhibits anticholinergic, sedative, and even antiarrhythmic properties, making it a compound of continued interest in pharmacological research.[3][4][5]
This guide provides a comprehensive exploration of the core chemical and physical properties of Antazoline hydrochloride. We will delve into its structural characteristics, stability profile, and the analytical methodologies essential for its quantification and quality control, offering field-proven insights to support research and development endeavors.
Core Physicochemical and Structural Properties
The functional characteristics of Antazoline hydrochloride in a pharmaceutical context are fundamentally dictated by its physicochemical properties. These parameters influence its solubility, absorption, stability, and formulation suitability.
Summary of Physicochemical Data
A consolidation of the key physicochemical properties of Antazoline is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Registry Number | 91-75-8 (Free Base); 2508-72-7 (HCl Salt) | [2][6] |
| Chemical Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline hydrochloride | [2][7] |
| Molecular Formula | C₁₇H₁₉N₃ (Base); C₁₇H₂₀ClN₃ (HCl Salt) | [2][6][8] |
| Molecular Weight | 265.35 g/mol (Base); 301.8 g/mol (HCl Salt) | [2][8] |
| Appearance | White to off-white, odorless crystalline powder with a bitter taste. | [1][9][10][11] |
| Melting Point | Approx. 240°C (with decomposition) | [11] |
| Solubility | Sparingly soluble in water (1:40, 1:50); Soluble in alcohol (1:16, 1:25); Practically insoluble in benzene and ether. | [9][10][11] |
| pKa | 6.65 (Uncertain) | [10] |
Structural Elucidation and Spectroscopic Profile
The definitive identification and characterization of Antazoline hydrochloride rely on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's architecture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of structural analysis, ¹H and ¹³C NMR are indispensable for confirming the identity of Antazoline. The proton NMR spectrum would reveal characteristic signals for the aromatic protons of the benzyl and phenyl rings, as well as the aliphatic protons of the imidazoline ring and the methylene bridge. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments and quantification in the presence of excipients without prior separation.[12]
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Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for identifying and structuring elucidating degradation products that may arise during stability studies.[6][13]
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups within the Antazoline structure. Characteristic absorption bands would correspond to C-H stretching from the aromatic and aliphatic components, C=N stretching of the imidazoline ring, and C-N stretching vibrations.
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UV-Vis Spectrophotometry: Antazoline hydrochloride exhibits UV absorbance, which forms the basis for several quantitative analytical methods. It is often used in combination with chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) for the simultaneous determination of antazoline and other active ingredients in combined formulations, effectively resolving spectral overlap issues.[7]
Stability, Degradation, and Handling
A thorough understanding of a drug's stability is paramount for ensuring its safety, efficacy, and shelf-life. Antazoline hydrochloride's stability is notably influenced by environmental factors, particularly pH.
pH-Dependent Degradation
The degradation of antazoline in aqueous solutions is highly dependent on pH.[14]
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In the pH range of 3.0–7.4 , the primary degradation pathway is hydrolysis of the imidazoline ring, leading to the formation of N-(2-aminoethyl)-2-(N-benzylanilino)acetamide. This reaction proceeds through acidic, non-catalyzed, and semi-alkaline mechanisms.[14]
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In highly acidic media (pH 0–2) , the degradation mechanism becomes more complex. While the same primary hydrolysis product is formed, a distinct colorful intermediate has also been observed, necessitating further investigation with techniques like HPLC-MS to fully characterize the pathway.[14]
The causality behind this pH-dependent profile lies in the protonation state of the imidazoline ring. At lower pH, the ring is more susceptible to nucleophilic attack by water, initiating the hydrolytic cleavage.
Caption: pH-dependent degradation pathways of Antazoline.
Stress Testing and Incompatibilities
For comprehensive stability assessment, forced degradation studies under various stress conditions are crucial. Studies have shown that Antazoline hydrochloride is susceptible to degradation under acid/alkali hydrolysis, oxidation, and photolytic conditions.[11]
Handling and Storage Precautions:
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Oxidizing Agents: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[9]
-
Dust Explosion Hazard: As a combustible solid, fine dust clouds can form an explosive mixture with air. Proper grounding and ventilation are required during powder handling to prevent electrostatic charge buildup.[9]
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Storage Conditions: The compound should be stored in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage to maintain its integrity.[2]
Pharmacology: Mechanism of Action
Antazoline's therapeutic effects are primarily rooted in its ability to act as a competitive antagonist at the histamine H1 receptor.[3][4]
Histamine H1 Receptor Blockade
Histamine, released from mast cells during an allergic response, binds to H1 receptors on various cells, triggering effects like vasodilation, increased capillary permeability (leading to edema), itching, and smooth muscle contraction.[3] Antazoline selectively binds to these H1 receptors but does not activate them.[8][15] By occupying the receptor sites, it competitively blocks endogenous histamine from binding, thereby preventing or reversing these allergic symptoms.[3][4] This is a reversible interaction.[4]
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